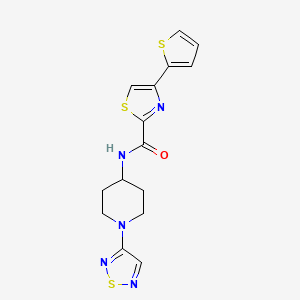
3-(2,3-dichlorophenyl)-2-sulfanylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-Dichlorophenyl)-2-sulfanylquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure substituted with a 2,3-dichlorophenyl group and a sulfanyl group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dichlorophenyl)-2-sulfanylquinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the 2,3-Dichlorophenyl Group: The 2,3-dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2,3-dichlorobenzoyl chloride and an appropriate nucleophile.
Addition of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction using thiourea or a similar thiolating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,3-Dichlorophenyl)-2-sulfanylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the 2,3-dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinazolinones
Substitution: Substituted quinazolinones with various functional groups
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 3-(2,3-dichlorophenyl)-2-sulfanylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to inhibition or modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the biological context, but may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dichlorophenyl isothiocyanate
- 2,3-Dichlorophenol
- 2,4-Dichlorophenol
- 2,5-Dichlorophenol
- 2,6-Dichlorophenol
- 3,4-Dichlorophenol
- 3,5-Dichlorophenol
Uniqueness
3-(2,3-Dichlorophenyl)-2-sulfanylquinazolin-4(3H)-one is unique due to its specific substitution pattern and the presence of both the 2,3-dichlorophenyl and sulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
147462-45-1 |
|---|---|
Fórmula molecular |
C14H8Cl2N2OS |
Peso molecular |
323.19 |
Nombre IUPAC |
3-(2,3-dichlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H8Cl2N2OS/c15-9-5-3-7-11(12(9)16)18-13(19)8-4-1-2-6-10(8)17-14(18)20/h1-7H,(H,17,20) |
Clave InChI |
TWSVEOMDUSNWNT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=C(C(=CC=C3)Cl)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-dichloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B3018825.png)

![1-(3-Cyano-6-methylquinolin-4-YL)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B3018827.png)



![1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine](/img/structure/B3018831.png)



![1-(2-ethoxyethyl)-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3018841.png)
![N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B3018844.png)

![3-(4-bromobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3018846.png)
